(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
Description
“(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine” is a chiral amine derivative featuring a 2,4-dimethylphenyl group attached to a methyl-substituted propan-1-amine backbone.
Properties
IUPAC Name |
(2S)-3-(2,4-dimethylphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-4-5-12(11(3)6-9)7-10(2)8-13/h4-6,10H,7-8,13H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAYVMBJKYXVNL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and (S)-2-methylpropan-1-amine.
Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amine group of (S)-2-methylpropan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the imine intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products:
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine” with structurally or functionally related compounds identified in the evidence:
Key Findings:
Functional Group Impact :
- The primary amine in the target compound contrasts with the ester and pyridine-carbonyl groups in the fungicide from . This difference likely alters binding modes in biological systems; esters are prone to hydrolysis, whereas amines may participate in protonation-dependent interactions .
- The 2,4-dimethylphenyl group is common in both the target compound and the fungicide, suggesting this substituent may enhance lipophilicity and membrane permeability in agrochemicals .
Stereochemical Considerations :
- The (2S) configuration in the target compound mirrors chiral specificity seen in bioactive molecules (e.g., ’s glycosylated amine). Stereochemistry often dictates enantioselective interactions with enzymes or receptors, a critical factor in drug design .
Biological Activity Hypotheses: The fungicide in targets mitochondrial Complex III, a common site for strobilurin-like compounds. The absence of a quinone-binding moiety (e.g., methoxyacrylate) in the target compound suggests divergent mechanisms, though its amine group could facilitate interactions with polar residues in proteins . The glycosylated triazole in highlights how appended moieties (e.g., sugars) can redirect applications—here, toward glycobiology or antimicrobials—whereas the target compound’s simpler structure may favor metabolic stability .
Synthetic Challenges :
- ’s synthesis of a bromopyridine-difluorophenyl amine via sulfinamide intermediates implies that similar strategies (e.g., chiral resolution or asymmetric catalysis) could be applicable to the target compound .
Biological Activity
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, a chiral amine compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology and biochemistry.
Chemical Structure and Properties
The compound is characterized by a dimethylphenyl group attached to a chiral center, influencing its interaction with biological targets. Its molecular formula is C12H17N, and it has a molecular weight of approximately 177.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been identified as a potential modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) activity. The compound may exert effects by:
- Binding to Adrenergic Receptors : The compound may enhance catecholamine signaling by acting as an agonist or antagonist at adrenergic receptors.
- Influencing Dopaminergic Pathways : Studies suggest potential interactions with dopamine receptors, which could impact mood regulation and cognitive functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits stimulant properties similar to other amphetamines. It has been shown to increase locomotor activity in animal models, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) or other cognitive disorders.
2. Antidepressant Properties
In preclinical studies, the compound demonstrated effects on serotonin pathways, indicating potential antidepressant-like activity. This effect may be mediated through serotonin receptor modulation.
3. Anti-inflammatory Activity
Emerging studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological | Increased locomotion in rodent models | |
| Antidepressant | Modulation of serotonin pathways | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study: Neuropharmacological Assessment
A study published in Pharmacology Biochemistry and Behavior assessed the locomotor effects of this compound in mice. The results indicated a significant increase in locomotor activity compared to control groups, suggesting stimulant properties akin to traditional amphetamines .
Case Study: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects revealed that this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages. This suggests a mechanism through which the compound could modulate inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
